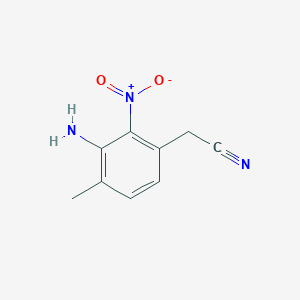
2-(3-Amino-4-methyl-2-nitrophenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Amino-4-methyl-2-nitrophenyl)acetonitrile is an organic compound with a complex structure that includes an amino group, a methyl group, a nitro group, and a nitrile group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Amino-4-methyl-2-nitrophenyl)acetonitrile typically involves the cyanoacetylation of substituted anilines. One common method includes the reaction of 3-amino-4-methyl-2-nitroaniline with cyanoacetic acid or its esters under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Nucleophilic substitution can be carried out using reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Reduction: The major product is the corresponding amine derivative.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be synthesized.
科学的研究の応用
2-(3-Amino-4-methyl-2-nitrophenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound’s derivatives have potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other materials with specific properties
作用機序
The mechanism of action of 2-(3-Amino-4-methyl-2-nitrophenyl)acetonitrile and its derivatives involves interactions with specific molecular targets. For instance, the compound may inhibit certain enzymes or receptors, leading to its biological effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects .
類似化合物との比較
2-(3-Amino-4-methylphenyl)acetonitrile: Lacks the nitro group, which may result in different reactivity and biological activity.
2-(3-Amino-4-nitrophenyl)acetonitrile: Lacks the methyl group, which can influence its chemical properties and applications.
2-(4-Methyl-2-nitrophenyl)acetonitrile: Lacks the amino group, affecting its potential for further functionalization.
Uniqueness: 2-(3-Amino-4-methyl-2-nitrophenyl)acetonitrile is unique due to the presence of both the nitro and amino groups on the benzene ring, which allows for a wide range of chemical modifications and applications. The combination of these functional groups provides a versatile platform for the synthesis of various derivatives with potential biological and industrial applications .
特性
分子式 |
C9H9N3O2 |
|---|---|
分子量 |
191.19 g/mol |
IUPAC名 |
2-(3-amino-4-methyl-2-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C9H9N3O2/c1-6-2-3-7(4-5-10)9(8(6)11)12(13)14/h2-3H,4,11H2,1H3 |
InChIキー |
BEUCVGZLSCMCOD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)CC#N)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carbonitrile](/img/structure/B15224115.png)

![5-Ethynylfuro[2,3-b]pyridine](/img/structure/B15224142.png)
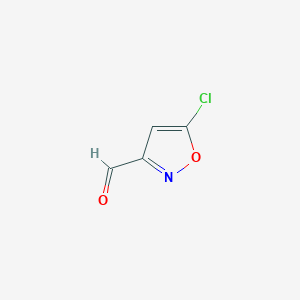
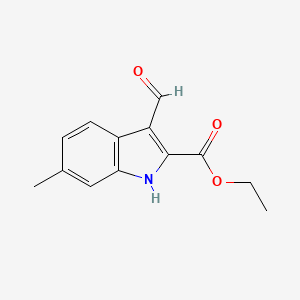
![N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B15224164.png)

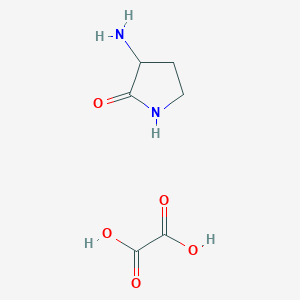

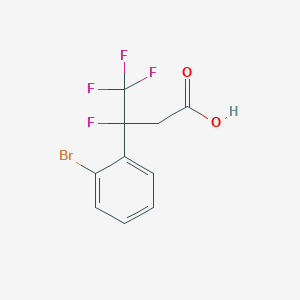

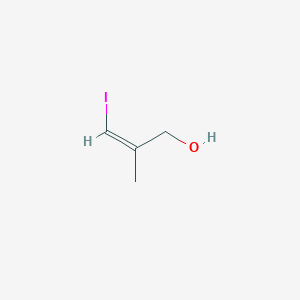
![8-Bromo-1H-pyraZolo[1,5-a][1,3,5]triaZine-2,4-dione](/img/structure/B15224203.png)

